molecular formula C16H17NO5S B3096571 Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate CAS No. 1286591-29-4

Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate

Cat. No.: B3096571
CAS No.: 1286591-29-4
M. Wt: 335.4 g/mol
InChI Key: RVETWOJGPQENAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate is a versatile chemical compound with the molecular formula C16H17NO5S and a molecular weight of 335.37 g/mol. This compound is widely used in scientific research due to its unique properties, making it valuable in various fields such as pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate typically involves the reaction of 2-aminobenzoic acid with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate is extensively used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-methoxyphenyl)sulfamoyl]benzoate
  • Methyl 2-[(4-ethoxyphenyl)carbamoyl]benzoate
  • Methyl 2-[(4-ethoxyphenyl)sulfamoyl]acetate

Uniqueness

Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-3-22-13-10-8-12(9-11-13)17-23(19,20)15-7-5-4-6-14(15)16(18)21-2/h4-11,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVETWOJGPQENAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.